Benzyl beta-d-glucopyranoside
Description
Definition and Chemical Structure
Benzyl (B1604629) β-D-glucopyranoside is a glycoside in which a benzyl group is linked to the anomeric carbon of a glucose molecule through a β-glycosidic bond. nih.gov The molecular formula of this compound is C₁₃H₁₈O₆, and it has a molecular weight of 270.28 g/mol . lgcstandards.com
The structure consists of a D-glucose unit in its pyranose (six-membered ring) form. The defining feature is the attachment of a benzyloxy group (-OCH₂C₆H₅) to the C1 carbon, the anomeric center. This linkage is in the beta (β) configuration, meaning the benzyloxy group is oriented equatorially, or "up," in the standard chair conformation of the glucopyranose ring. The remaining hydroxyl groups at positions C2, C3, C4, and C6 of the glucose ring are available for further chemical modification. The presence of the hydrophobic benzyl group makes the molecule less soluble in water compared to unsubstituted glucose, while still retaining solubility in polar organic solvents. cymitquimica.com
Table 1: Chemical Properties of Benzyl β-D-Glucopyranoside
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₆ | lgcstandards.com |
| Molecular Weight | 270.28 g/mol | lgcstandards.com |
| CAS Number | 4304-12-5 | lgcstandards.comchemscene.com |
| Appearance | White to off-white crystalline solid | cymitquimica.com |
| Solubility | Soluble in polar organic solvents (e.g., methanol (B129727), ethanol), less soluble in water | cymitquimica.com |
Importance in Glycoscience and Carbohydrate Chemistry
The significance of benzyl β-D-glucopyranoside in glycoscience and carbohydrate chemistry stems from its utility as a versatile building block and research tool. nih.govvulcanchem.com Glycoscience is the study of the structure, function, and biology of carbohydrates, also known as glycans. medchemexpress.comtargetmol.com Benzyl β-D-glucopyranoside serves as a fundamental starting material for the synthesis of more complex oligosaccharides and glycoconjugates, which are molecules where carbohydrates are linked to proteins or lipids. chemimpex.com
Its benzyl group acts as a key protecting group in multi-step syntheses. Protecting groups are temporary modifications to functional groups that prevent them from reacting while other parts of the molecule are being altered. The benzyl group is particularly useful because it is stable under a wide range of reaction conditions but can be removed selectively, often through catalytic hydrogenation. This stability and ease of removal allow for precise control over the synthesis of complex carbohydrate structures. rsc.org
Furthermore, benzyl β-D-glucopyranoside and its derivatives are used as model compounds to investigate the mechanisms of glycosidic bond formation and cleavage, which are fundamental reactions in both chemistry and biology. vulcanchem.com Enzymes that break down carbohydrates, known as glycosidases, can be studied using this compound as a substrate. cymitquimica.com
Overview of Research Trajectories
Research involving benzyl β-D-glucopyranoside has followed several key trajectories. A major area of focus is its application in the synthesis of complex glycans and oligosaccharides. chemimpex.comnih.gov Scientists have developed numerous strategies to selectively modify the hydroxyl groups of benzyl β-D-glucopyranoside, allowing for the construction of specific glycosidic linkages found in biologically important molecules. nih.gov For instance, derivatives of benzyl β-D-glucopyranoside are used as intermediates in the synthesis of compounds with potential therapeutic applications, such as inhibitors of enzymes like influenza neuraminidase.
Another significant research avenue explores the biological activities of benzyl β-D-glucopyranoside and its derivatives. Studies have investigated its role as a precursor to flavor compounds and its potential applications in the food industry. asianpubs.org Additionally, research has delved into its interactions with biological targets. For example, it has been studied as an inhibitor of glucose transporters like SGLT1, which are involved in glucose absorption in the intestines. This line of inquiry suggests potential for the development of new therapeutic agents.
Finally, enzymatic methods for the synthesis of benzyl β-D-glucopyranoside itself have been a subject of investigation. The use of enzymes, such as β-glucosidase, offers a more environmentally friendly and potentially more selective alternative to traditional chemical synthesis methods. researchgate.net This research aligns with the growing interest in "green chemistry" and sustainable synthetic practices.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962864 | |
| Record name | Benzyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4304-12-5 | |
| Record name | Benzyl glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL .BETA.-D-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ILL1IJM8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Modifications
Synthesis of Derivatives and Analogs of Benzyl (B1604629) beta-d-glucopyranoside
The structural framework of benzyl β-D-glucopyranoside serves as a versatile scaffold in carbohydrate chemistry, enabling the synthesis of a wide array of derivatives and analogs. Through strategic chemical modifications, researchers can tailor the compound's properties for specific applications, ranging from fundamental biochemical studies to the development of complex therapeutic agents and materials. These modifications primarily involve the manipulation of protecting groups on the pyranose ring and alterations to the aglycone moiety.
Benzyl-Protected Glucopyranoside Derivatives (e.g., Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside)
Benzyl ethers are among the most common persistent protecting groups in carbohydrate synthesis due to their stability across a wide range of reaction conditions and their ease of removal via catalytic hydrogenation. nih.gov Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside is a pivotal, widely used building block in carbohydrate chemistry, valued for its role as an intermediate in the synthesis of glycosides and as a precursor for drug candidates. nih.govresearchgate.netchemimpex.com Its structure, with three benzyl groups protecting the hydroxyls at positions 2, 3, and 4, leaves the C-6 hydroxyl group available for selective reactions, making it an essential tool for creating complex carbohydrate structures. chemimpex.com
An efficient, three-step synthesis for this key derivative has been developed, starting from the more accessible perbenzylated β-glucose. nih.govresearchgate.net The critical step in this synthesis is a selective debenzylation-acetylation reaction utilizing a combination of zinc chloride (ZnCl₂), acetic anhydride (B1165640) (Ac₂O), and acetic acid (HOAc). nih.gov This method provides a practical route to a valuable synthetic intermediate. researchgate.net This derivative is instrumental in the development of glycosyl donors, which are crucial for the controlled assembly of oligosaccharides. chemimpex.com
Table 1: Properties of Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside
| Property | Value |
|---|---|
| CAS Number | 27851-29-2 |
| Molecular Formula | C₃₄H₃₆O₆ |
| Molecular Weight | 540.66 g/mol |
| Appearance | White crystals |
| Melting Point | 102-106° C |
| Purity | ≥ 95-98% (HPLC) |
Data sourced from various chemical suppliers. chemimpex.comsynthose.com
Modification of the Aglycone Moiety
Altering the benzyl group (the aglycone) of benzyl β-D-glucopyranoside allows for the introduction of diverse functionalities, enabling the synthesis of compounds with tailored electronic, steric, and spectroscopic properties.
The synthesis of aryl β-D-glucopyranosides with various substituents on the aromatic ring can be reliably achieved through a stereospecific reaction. rsc.org A common method involves the reaction of penta-O-acetyl-β-D-glucose with substituted phenols in the presence of a Lewis acid catalyst, such as boron trifluoride–diethyl ether (BF₃·Et₂O). rsc.orgrug.nlresearchgate.net This reaction typically proceeds in dichloromethane (B109758) at room temperature. rug.nl
The yields of the resulting aryl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosides are generally good, ranging from 52% to 85% after purification by crystallization. rsc.orgresearchgate.net The rate of the reaction is influenced by the nature of the substituent on the phenol (B47542) ring. rug.nl The anomeric β-configuration of the products is confirmed using NMR spectroscopy, melting points, and optical rotation measurements. rsc.org This methodology has also been successfully applied to the glucosylation of benzyl alcohol. rsc.org However, phenols bearing strongly deactivating or sensitive groups, such as 4-hydroxybenzyl alcohol, may fail to react under these conditions, leading to degradation of the starting material instead. rug.nl
Table 2: Synthesis of Substituted Aryl β-D-Glucopyranosides via BF₃·Et₂O Catalysis
| Phenol Substituent (Aglycone) | Yield of Aryl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside |
|---|---|
| Phenyl | Quantitative (before purification) |
| Naphthyl | Quantitative (before purification) |
| Benzyl | Quantitative (before purification) |
Data based on the general procedure described by Smits et al. rug.nl
To investigate the dynamics of glucose transport and enzyme activity in biological systems, benzyl β-D-glucopyranoside analogs are synthesized with fluorescent reporters attached to the aglycone or the glucose unit. These fluorescent probes enable real-time monitoring of biological processes in live cells. nih.govrsc.org
One strategy involves conjugating a fluorophore to the C-6 position of the glucoside. nih.govrsc.org This position is often chosen because modification here may not be critical for recognition by glucose transporters (GLUTs). nih.gov For example, a "turn-on" fluorescent probe, GluRho, was developed by synthesizing a rhodamine-B glycoconjugate. nih.govrsc.org The synthesis involved the oxidation of the C6-hydroxyl group of methyl-α-D-glucopyranoside, followed by reductive amination to link it to a rhodamine B hydrazide. nih.govrsc.org This probe remains non-fluorescent until it enters a cell, where cellular processes trigger the opening of the rhodamine spirolactam, resulting in a detectable fluorescent signal. rsc.org
Another approach uses substrates like 5-(pentafluorobenzoylamino)-fluorescein di-β-D-glucopyranoside (PFB-FDGlu) to measure the activity of specific enzymes, such as the lysosomal hydrolase β-glucocerebrosidase (GCase). pnas.org Cleavage of the glucoside by GCase releases the fluorophore, allowing for quantitative measurement of enzyme activity. However, such probes can have limitations, including lack of selectivity for a specific enzyme and pH-dependent fluorescence, necessitating the development of more refined substrates. pnas.org
Substituted Aryl Moieties
Synthesis of Glycoside-Based Drugs and Precursors
Benzyl β-D-glucopyranoside and its derivatives are valuable precursors in the synthesis of therapeutic agents. The benzyl group can serve as a protective handle during multi-step synthesis or as a lipophilic component to enhance interaction with biological targets.
These compounds have been explored for the development of drugs targeting sodium-glucose cotransporters (SGLT1), which could help manage postprandial hyperglycemia by inhibiting glucose absorption. Furthermore, benzyl-protected analogs serve as precursors for anti-inflammatory drug candidates. Specifically, benzyl 2-acetamido-6-O-benzyl derivatives have been identified as key intermediates in the synthesis of inhibitors for influenza neuraminidase, an important antiviral target. The versatility of these glycosides also extends to their use in creating drug delivery systems, where the carbohydrate moiety can target specific cells or tissues. chemimpex.com
Synthesis of Glycoconjugates and Oligosaccharides
The synthesis of complex glycoconjugates and oligosaccharides relies heavily on precisely functionalized building blocks, and benzyl β-D-glucopyranoside derivatives are central to this field. nih.gov The strategic use of benzyl protecting groups allows for regioselective reactions, enabling the construction of specific glycosidic linkages. nih.govresearchgate.net
For example, benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside is a common starting material for preparing oligosaccharide precursors and complex glycoconjugates. researchgate.net It has been used in the synthesis of a precursor to the β-D-Man-(1→4)-β-D-GlcNAc linkage, a core structure found in all N-linked glycoproteins. cdnsciencepub.com Researchers have also developed reliable routes to regioselectively protected derivatives of benzyl β-D-glucopyranoside to facilitate access to 3,4-branched glycans, which are important components of many biologically active molecules. researchgate.net These building blocks are then coupled with other monosaccharides to assemble larger structures, such as the human milk trisaccharide 3-fucosyllactose (B594375) (3-FL). researchgate.net The synthesis of S-glycoside mimetics of heparan sulfate (B86663) disaccharides has also utilized derivatives like p-methylphenyl 2-azido-3-O-benzyl-2-deoxy-4-O-levulinoyl-6-O-(tert-butyldiphenylsilyl)-1-thio-β-d-glucopyranoside, demonstrating the broad utility of these compounds in creating analogs of natural glycans. mdpi.com
Synthesis of C- and N-β-D-Glucopyranosyl Derivatives
The carbon-carbon (C-glycosyl) and carbon-nitrogen (N-glycosyl) linkages offer greater hydrolytic stability compared to the native O-glycosidic bond, making their synthesis a key focus.
N-β-D-Glucopyranosyl Derivatives: A prominent method for synthesizing N-linked glucopyranosyl derivatives is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction efficiently joins an azide-functionalized sugar to a terminal alkyne. For instance, glucopyranosyl-conjugated benzyl derivatives have been synthesized using this approach. nih.gov The process typically begins with the conversion of a glucosamine (B1671600) derivative, such as β-D-glucosamine hydrochloride, into a key intermediate like 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucose. nih.gov This azide (B81097) is then reacted with a propargyl-functionalized benzyl alcohol in the presence of a copper catalyst and a reducing agent like sodium ascorbate (B8700270) to yield the desired 1,2,3-triazole derivative. nih.gov
Another strategy involves the synthesis of N-(β-D-glucopyranosyl)tetrazoles. mdpi.com This can be achieved by reacting 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) with a 5-substituted tetrazole in the presence of potassium carbonate in refluxing acetone. mdpi.com The reaction yields N-glycosylated tetrazoles, which can subsequently be deprotected using methods like the Zemplén deacetylation to provide the final compounds. mdpi.com
C-β-D-Glucopyranosyl Derivatives: The synthesis of C-glycosides often involves the reaction of a glycosyl donor with an electron-rich aromatic ring (aglycone). A common method employs a per-O-benzylated glycosyl trichloroacetimidate (B1259523) as the glycosyl donor and a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). arkat-usa.org The reaction proceeds with high β-selectivity. It is proposed that an O-glycoside forms initially, which then undergoes an O-to-C rearrangement induced by the Lewis acid to form the more stable C-glycosidic bond. arkat-usa.org The use of benzyl protecting groups is advantageous due to their stability under the often drastic conditions required for subsequent deprotection and condensation steps. arkat-usa.org
| Derivative Type | Synthetic Method | Key Reagents | Ref. |
| N-Glycosyl Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azido-sugar, Propargyl-benzyl ether, Copper sulfate, Sodium ascorbate | nih.gov |
| N-Glycosyl Tetrazole | Nucleophilic Substitution | Acetobromoglucose, 5-Substituted tetrazole, K₂CO₃ | mdpi.com |
| C-Glycoside | Lewis Acid Promoted O/C Rearrangement | Per-O-benzyl-glycosyl trichloroacetimidate, Phenolic acceptor, TMSOTf | arkat-usa.org |
Synthesis of Phenolic Acid Glycosides
Phenolic acid glycosides are a class of compounds where a phenolic acid is linked to a sugar moiety. Benzyl β-D-glucopyranoside serves as a structural model for this class.
A general and efficient synthesis for p-hydroxyphenylalkyl β-D-glucopyranosides involves the use of acetylated glycosyl bromides as donors. beilstein-journals.org The glycosylation is promoted by mild catalysts, with a combination of zinc oxide and iodine (ZnO-Iodine) being identified as a novel and effective promoter for stereoselective 1,2-trans-O-glycosylation. beilstein-journals.org The synthesis starts with the reduction of acetylated phenolic aldehydes or acids to prepare the corresponding p-O-acetylated arylalkyl alcohol aglycones. beilstein-journals.org These are then coupled with the glycosyl bromide, followed by a final Zemplén deacetylation to yield the target phenolic glycoside. beilstein-journals.org
Nature also provides examples of such structures. For example, benzyl 2-β-glucopyranosyloxybenzoate, a phenolic acid glycoside, was isolated from the plant Sarcandra glabra. dntb.gov.ua Similarly, other complex phenolic glycosides, such as 6'-O-galloylsalicin, have been isolated from the leaves of Alangium chinense. acs.org While salicin (B1681394) contains a hydroxymethylbenzyl alcohol aglycone, the galloyl group represents an attached phenolic acid.
| Compound Class | Synthetic Approach | Key Reagents/Method | Source |
| p-Hydroxyphenylalkyl β-D-glucopyranosides | Chemical Synthesis | Acetylated glycosyl bromide, p-O-acetylated arylalkyl alcohol, ZnO-Iodine | beilstein-journals.org |
| Benzyl 2-β-glucopyranosyloxybenzoate | Natural Product Isolation | Extraction from Sarcandra glabra | dntb.gov.ua |
| Galloylated Salicins | Natural Product Isolation | Extraction from Alangium chinense | acs.org |
Modification of the Sugar Part in Glycosaminosides
Glycosaminosides are glycosides containing an amino sugar. The presence of the amino group, typically at the C-2 position, provides a reactive handle for a wide range of chemical modifications, creating opportunities for structural diversification. While much research has been done on steroidal glycosaminosides, the chemical principles for modifying the sugar moiety are broadly applicable. nih.gov
The primary site for modification is the amino group, which can be functionalized to produce a variety of derivatives. nih.govresearchgate.net
N-Alkylation: N-monoalkyl derivatives can be synthesized through reductive amination. This involves treating the primary amine of the glycosaminoside with an appropriate aldehyde (R-CHO) to form an imine, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). nih.gov
N-Acylation and Other Modifications: The amino group can be readily converted into a wide array of functional groups, including:
N-Acyl derivatives: Formed by reaction with acid chlorides or anhydrides.
N-Cinnamoyl derivatives: Introduce a cinnamoyl group, often for biological evaluation. nih.gov
2-Ureido derivatives: Created by reacting the amine with isocyanates. nih.gov
2-Thiosemicarbazyl derivatives: Formed by reaction with isothiocyanates. nih.gov
| Modification Type | Reaction | Reagents | Ref. |
| N-Alkylation | Reductive Amination | Aldehyde (R-CHO), Sodium cyanoborohydride (NaBH₃CN) | nih.gov |
| N-Acylation | Acylation | Acid chloride or anhydride | nih.gov |
| Urea Formation | Addition | Isocyanate (R-N=C=O) | nih.gov |
| Thiosemicarbazide Formation | Addition | Isothiocyanate (R-N=C=S) | nih.gov |
Biochemical and Enzymatic Studies
Enzyme Interactions and Substrate Specificity
Substrate for Glycosyl Hydrolases and Glycosyltransferases
Benzyl (B1604629) β-D-glucopyranoside is recognized as a substrate for various enzymes, including glycoside hydrolases and glycosyltransferases, which are crucial for understanding metabolic pathways. Its interaction with these enzymes allows for the study of carbohydrate-protein interactions and the development of glycomimetics. vulcanchem.com
Specifically, it is a substrate for β-glucosidases, which are a class of glycoside hydrolases. asm.org For instance, a novel β-glucosidase from Aspergillus oryzae has been shown to hydrolyze benzyl-β-D-glucoside. asm.org This enzyme, with broad substrate specificity, can also act on other flavor precursors like 2-phenylethyl-β-d-glucosides. asm.org The hydrolysis of benzyl β-D-glucopyranoside by β-glucosidase releases benzyl alcohol and glucose.
Furthermore, benzyl β-D-glucopyranoside can act as an acceptor substrate in reactions catalyzed by glycosyltransferases. While initial studies with some glycosynthase mutants showed poor yields and regioselectivity, modifications to the benzyl group, such as the use of 2-biphenylmethyl β-D-glucopyranoside, have led to successful regioselective synthesis of disaccharides. nih.gov Leloir glycosyltransferases have also been shown to utilize nitrophenol β-d-glucopyranoside donors in reactions that can be coupled to glycosylate various substrates. nih.gov
Role in Glycosidic Bond Formation and Cleavage
The β-glycosidic bond in benzyl β-D-glucopyranoside is central to its role in enzymatic studies. This bond is susceptible to cleavage by glycoside hydrolases and can be formed through the action of glycosyltransferases. vulcanchem.com
Glycosidic Bond Cleavage: The enzymatic hydrolysis of the β-glycosidic bond in benzyl β-D-glucopyranoside is a key reaction catalyzed by β-glucosidases. asm.org This cleavage results in the release of glucose and benzyl alcohol. The rate of this enzymatic cleavage can be influenced by the structure of the substrate. For example, the introduction of a bulky benzyloxy group at the 4'-position of a flavonol glucoside was found to decrease the rate of hydrolysis by β-glucosidase, even though it increased the binding affinity to the enzyme. functmaterials.org.ua This suggests that while binding is stronger, a higher activation energy is required for the transition state leading to cleavage. functmaterials.org.ua
Glycosidic Bond Formation: Benzyl β-D-glucopyranoside can be synthesized enzymatically. For example, β-glucosidase can catalyze the direct reaction between D-glucose or cellobiose (B7769950) and benzyl alcohol to form the glycoside. researchgate.net Using immobilized enzymes allows for their reuse in this synthesis. researchgate.net Glycosyltransferases can also utilize benzyl β-D-glucopyranoside derivatives as acceptors to form more complex oligosaccharides. nih.govresearchgate.net For instance, glycosylation of a protected benzyl β-D-glucopyranoside acceptor with a galactose donor has been used to synthesize disaccharides. researchgate.net
Enzyme Kinetics Studies
Enzyme kinetics studies are crucial for characterizing the interaction between benzyl β-D-glucopyranoside and various enzymes. These studies typically determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
For β-glucosidase from Trichoderma reesei QM 9414, kinetic parameters have been determined for various substrates. While not directly for benzyl β-D-glucopyranoside, the study showed that for p-nitrophenyl β-D-glucopyranoside, the Km was 0.19 ± 0.02 mM and Vmax was 29.67 ± 3.25 µmol·min-1·mg-1. nih.gov Another study on a highly glucose-tolerant β-glucosidase from Aspergillus oryzae reported a Km of 0.55 mM and a Vmax of 1,066 µmol·min-1·mg-1 for the same substrate. asm.org
Kinetic studies on the inhibition of β-glucosidase by various compounds have also been performed. For example, a kinetic study of potent inhibitors of β-glucosidase involved measuring enzyme activity at different substrate concentrations to determine the mode of inhibition and calculate the inhibition constant (Ki). rsc.org
The table below summarizes kinetic parameters for β-glucosidase from different sources with various substrates, illustrating the range of values observed in such studies.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol·min-1·mg-1) |
| Trichoderma reesei QM 9414 | p-Nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 |
| Trichoderma reesei QM 9414 | Salicin (B1681394) | 1.09 ± 0.2 | 2.09 ± 0.52 |
| Trichoderma reesei QM 9414 | Cellobiose | 1.22 ± 0.3 | 1.14 ± 0.21 |
| Aspergillus oryzae (HGT-BG) | p-Nitrophenyl-β-d-glucoside | 0.55 | 1,066 |
| Aspergillus oryzae (HGT-BG) | Laminaribiose | 3.5 | 380 |
| Aspergillus oryzae (HGT-BG) | Gentiobiose | 5 | 367 |
| Aspergillus oryzae (HGT-BG) | Cellobiose | 7 | 353 |
| Aspergillus oryzae (HGT-BG) | Geranyl-β-glucoside | 15.8 | 283 |
| Immobilized β-glucosidase | p-Nitrophenyl-β-D-glucopyranoside | 1.97 x 10-3 mol/L | Not specified |
| Free β-glucosidase | p-Nitrophenyl-β-D-glucopyranoside | 0.264 | 294 EU |
| Immobilized β-glucosidase | p-Nitrophenyl-β-D-glucopyranoside | 0.222 | 370 EU |
Data compiled from multiple sources. asm.orgnih.govresearchgate.netasm.org
Interaction with Glycosidases (e.g., β-Glucosidase, α-Glucosidase)
Benzyl β-D-glucopyranoside and its derivatives are known to interact with various glycosidases, acting as substrates or inhibitors. chemfaces.com
The interaction with β-glucosidase is well-documented, where benzyl β-D-glucopyranoside serves as a substrate, leading to its hydrolysis. asm.org Derivatives of benzyl β-D-glucopyranoside have been synthesized and evaluated for their inhibitory activity against β-glucosidase. rsc.org For instance, 3-benzyloxyflavone derivatives have shown potential as β-glucosidase inhibitors. rsc.org
Regarding α-glucosidase , benzyl β-D-glucopyranoside itself is not a typical substrate due to the anomeric specificity of the enzyme. However, derivatives have been studied for their inhibitory effects. For example, N-substituted 1-aminomethyl-β-d-glucopyranoside derivatives have shown inhibitory activity against yeast α-glucosidase. researchgate.net Benzyl alcohol, a product of benzyl β-D-glucopyranoside hydrolysis, has been found to be a non-competitive inhibitor of α-glucosidase's hydrolytic activity. researchgate.net Some studies have reported modest α-glucosidase inhibitory activity for benzyl β-D-glucopyranoside isolated from plant sources. chemfaces.com
Benzyl β-D-glucopyranoside derivatives have been investigated as inhibitors of glycosidases, with studies focusing on their inhibition mechanisms and potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
For instance, N-benzyl-β-D-gluco aminocyclopentitol derivatives have been shown to be potent inhibitors of β-glucosidase, with some exhibiting Ki values in the nanomolar range. rsc.org The tightest inhibition for a related compound, N-phenylpropyl-β-D-gluco configured inhibitor, against β-glucosidase from almonds was found to be 4 nM. rsc.org
The mechanism of inhibition is often competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. rsc.orgnih.gov However, non-competitive inhibition has also been observed, as in the case of benzyl alcohol inhibiting α-glucosidase. researchgate.net In non-competitive inhibition, the inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its activity.
The table below presents inhibition data for various benzyl-related glucopyranoside derivatives against different glycosidases.
| Inhibitor | Enzyme | IC50 / Ki | Inhibition Mechanism |
| N-phenylpropyl-β-D-gluco configured inhibitor | β-Glucosidase (almonds) | Ki = 4 nM | Competitive |
| N-benzyl-β-D-galacto configured inhibitor | β-Galactosidase (bovine liver) | Ki = 12 nM | Competitive |
| Benzyl alcohol | α-Glucosidase (Saccharomyces cerevisiae) | Ki = 18 mM | Non-competitive |
| 3-Benzyloxyflavone derivative | β-Glucosidase | IC50 = 1.02 mM | Not specified |
| Benzyl β-D-glucopyranoside | PTP1B | IC50 = 6.97 | Not specified |
Data compiled from multiple sources. chemfaces.comresearchgate.netrsc.orgrsc.org
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its inhibitory activity. For benzyl β-D-glucopyranoside derivatives, SAR studies have provided valuable insights for designing more potent and selective inhibitors.
Key structural features that have been investigated include:
The Aglycone (Benzyl Group): Modifications to the benzyl group can significantly impact inhibitory potency. Replacing the benzyl group with substituted aryl moieties can alter the inhibition of β-glucosidase. For example, in a series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives, altering the substitution groups on the phenyl ring led to the identification of potent and selective SGLT1 inhibitors. nih.gov The presence of a benzyloxy group in 3-benzyloxyflavones has been shown to enhance their binding affinity to β-glucosidase by increasing lipophilicity and facilitating interactions with hydrophobic regions of the enzyme's active site. rsc.org
The Glycosidic Linkage: The type and stereochemistry of the glycosidic bond are crucial. The β-configuration is essential for interaction with β-glucosidases.
The Glucose Moiety: Modifications to the glucose ring can also affect activity. For instance, the presence of O-acetyl groups at specific positions in some glucopyranoside derivatives has been linked to potent α-glucosidase inhibition. researchgate.net
SAR studies have shown that for strong inhibition of β-glucosidases by basic β-glucosyl derivatives, the protonation of the inhibitor at the glucosylated nitrogen is a key structural requirement. nih.gov This leads to a significant increase in binding energy due to electrostatic interactions with the enzyme's active site. nih.gov In the case of aminocyclopentitol inhibitors, a perfect stereochemical match between the inhibitor and the glycosidase, including the anomeric configuration of the amino group, is associated with the strongest inhibition. rsc.org
Inhibition Mechanisms and Potency
Interaction with Glycogen (B147801) Phosphorylase
Glycogen phosphorylase (GP) is a critical enzyme in carbohydrate metabolism, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a therapeutic strategy for managing blood glucose levels. While D-glucose and numerous glucose analogues are established inhibitors of GP, binding at the enzyme's catalytic site, specific kinetic studies detailing the direct interaction of Benzyl β-D-glucopyranoside with glycogen phosphorylase are not extensively documented in primary literature. researchgate.net
However, database entries list Glycogen Phosphorylase as a potential protein target for Benzyl β-D-glucopyranoside. genome.jpgenome.jpgoogle.com The inhibitory action of glucose analogues typically involves the glucopyranose moiety making key hydrogen-bonding interactions with residues in the catalytic site. Modifications at the anomeric carbon, such as the benzyl group in this compound, influence the binding affinity and specificity. For instance, studies on related glycosides have demonstrated inhibitory activity; Ophiopogonoside B, a sesquiterpene glycoside, showed moderate inhibitory effects on glycogen phosphorylase a. researchgate.net This suggests that glycosides with structures similar to Benzyl β-D-glucopyranoside can interact with the enzyme, although the precise nature and potency of this specific interaction require further elucidation.
Metabolic Pathways and Biological Transformation
Hydrolysis into β-D-Glucopyranose and Benzyl Alcohol
The primary metabolic transformation of Benzyl β-D-glucopyranoside is its hydrolysis, which cleaves the β-glycosidic bond. This reaction yields its two constituent molecules: β-D-Glucopyranose and Benzyl Alcohol. This process is primarily catalyzed by β-glucosidase enzymes (EC 3.2.1.21), which are widespread in nature. nih.govmdpi.com
The enzymatic hydrolysis is a key step in the compound's biological activity, as it releases glucose, which can enter metabolic pathways, and benzyl alcohol, which has its own biological effects. For example, the thermostable β-glucosidase from the bacterium Thermotoga petrophila has been shown to effectively hydrolyze Benzyl β-D-glucopyranoside, a reaction utilized to release benzyl alcohol for enhancing the aroma of tea under brewing conditions. nih.gov The reverse of this reaction, a condensation process, is also catalyzed by β-glucosidases under specific conditions to synthesize the compound. researchgate.nettandfonline.com
Modulation of Glucose Metabolism
Benzyl β-D-glucopyranoside has been shown to influence glucose metabolism through various mechanisms. Research indicates that the compound can act as an inhibitor of the sodium-glucose co-transporter 1 (SGLT1). SGLT1 is crucial for glucose absorption in the intestine, and its inhibition can lead to reduced postprandial hyperglycemia.
Furthermore, Benzyl β-D-glucopyranoside was identified as one of the active constituents in the leaves of Ipomoea batatas (sweet potato) responsible for antidiabetic effects. Studies on 3T3-L1 adipocytes demonstrated that fractions containing this compound enhanced glucose uptake. This effect is believed to be mediated through the activation of the PI3K/AKT signaling pathway, a central pathway in glucose metabolism and insulin (B600854) signaling. frontiersin.orgnih.gov Activation of this pathway promotes the translocation of glucose transporters (like GLUT4) to the cell surface, thereby increasing glucose entry into cells. nih.gov
| Study Focus | Model System | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Intestinal Glucose Absorption | Biochemical Assays | Inhibition of SGLT1 | Competitive binding to the transporter | |
| Adipocyte Glucose Uptake | 3T3-L1 Adipocytes | Increased glucose uptake | Activation of the PI3K/AKT pathway | frontiersin.org |
Influence on Cellular Processes
The influence of Benzyl β-D-glucopyranoside extends to several cellular processes, primarily linked to its modulation of metabolic and signaling pathways. Its ability to enhance glucose uptake in adipocytes is a significant effect at the cellular level. frontiersin.org This process is critical for maintaining glucose homeostasis and is regulated by complex signaling networks.
The modulation of the PI3K/AKT pathway is a key aspect of its cellular influence. frontiersin.org This pathway is a master regulator of numerous cellular functions beyond glucose metabolism, including cell growth, proliferation, survival, and protein synthesis. nih.gov By influencing this pathway, Benzyl β-D-glucopyranoside can potentially impact these fundamental cellular activities. For instance, the activation of AKT can lead to the inhibition of glycogen synthase kinase 3β (GSK3β) and the activation of glycogen synthase, promoting glucose storage as glycogen. nih.gov
Microbial Transformation and Biosynthesis
Benzyl β-D-glucopyranoside can be both synthesized and modified by microbial enzymes. The biosynthesis of the compound can be achieved through enzymatic transglycosylation. This reaction is often catalyzed by β-glucosidases, which, under conditions of low water and high substrate concentration, can transfer a glucose moiety from a donor like cellobiose to an acceptor, benzyl alcohol. researchgate.nettandfonline.comtandfonline.com This method provides a "green chemistry" route for its production. For instance, β-glucosidase from almonds has been used in an immobilized form for the enzymatic preparation of Benzyl β-D-glucopyranoside. researchgate.nettandfonline.com
Microbes can also transform the compound. An engineered bacterial glycoside-3-oxidase has been developed to perform a regioselective oxidation of 1-O-benzyl-β-D-glucopyranoside at the C3 position. rsc.org This biotransformation yields 1-O-benzyl-3-keto-β-D-glucopyranoside, a valuable intermediate in the chemo-enzymatic synthesis of the rare sugar D-allose. rsc.org This demonstrates the potential of microbial enzymes to use Benzyl β-D-glucopyranoside as a substrate for producing high-value biochemicals. The hydrolysis of the compound by microbial β-glucosidases is also a common transformation, important in processes like flavor release in food applications. mdpi.comnih.gov
| Process | Enzyme/Organism | Description | Reference |
|---|---|---|---|
| Biosynthesis (Transglycosylation) | β-Glucosidase (from almonds) | Catalyzes the transfer of glucose from cellobiose to benzyl alcohol to form the glycosidic bond. | researchgate.nettandfonline.com |
| Biotransformation (Oxidation) | Engineered Bacterial Glycoside-3-Oxidase | Regioselectively oxidizes the C3 hydroxyl group to form a keto-derivative, an intermediate for rare sugar synthesis. | rsc.org |
| Hydrolysis | β-Glucosidase (from Thermotoga petrophila) | Cleaves the glycosidic bond to release benzyl alcohol and glucose. | nih.gov |
Pharmacological and Biomedical Research
Glycoside-Based Drug Development
Glycosides, compounds containing a sugar molecule bonded to a non-sugar moiety, are fundamental in drug development. Benzyl (B1604629) β-D-glucopyranoside serves as a valuable scaffold and intermediate in the synthesis of more complex, biologically active compounds. chemimpex.comchemimpex.com Its structure, featuring a glucose unit attached to a benzyl group, allows for various chemical modifications to enhance therapeutic efficacy and target specificity. chemimpex.com
The benzyl group can act as a protecting group in multi-step syntheses of oligosaccharides or other glycosylated molecules, enabling precise chemical reactions at other positions of the glucose ring. This chemical versatility is crucial for developing novel drug candidates. Researchers have explored benzyl β-D-glucopyranoside and its analogues for their potential in creating drugs that target glucose transporters, which is a key strategy in managing metabolic diseases. These derivatives are integral to the exploration of structure-activity relationships (SAR), helping scientists understand how molecular structure affects biological function, such as the inhibition of specific enzymes or transporters. nih.gov
Targeting Glucose Transporters
A primary focus of research on benzyl β-D-glucopyranoside has been its effect on sodium-glucose co-transporters (SGLTs), which are proteins responsible for glucose transport across cell membranes.
SGLT1 is a high-affinity glucose transporter predominantly found in the small intestine, where it plays a major role in the absorption of dietary glucose and galactose. nih.gov Benzyl β-D-glucopyranoside and its derivatives have been identified as inhibitors of SGLT1. nih.gov Research has shown that the compound itself is transported by SGLT1, indicating a direct interaction with the transporter. nih.gov In a study conducted on rat intestines, the absorption of benzyl β-D-glucopyranoside was significantly reduced in the presence of phloridzin, a known SGLT1 inhibitor, confirming that its transport is mediated by SGLT1. nih.gov By inhibiting SGLT1, these compounds can effectively block or delay the uptake of glucose from the gut into the bloodstream. researchgate.net
SGLT2 is a low-affinity, high-capacity transporter located almost exclusively in the proximal tubules of the kidneys, where it is responsible for reabsorbing approximately 90% of the glucose filtered from the blood. researchgate.net While SGLT1 inhibition is a key feature of benzyl β-D-glucopyranoside, certain derivatives have been specifically designed and synthesized to be potent and selective inhibitors of SGLT2. researchgate.netnih.govresearchgate.net For instance, C-glucoside derivatives featuring a benzyl group have demonstrated potent SGLT2 inhibitory activity. researchgate.net One study on a series of benzisothiazole-β-d-glucopyranoside derivatives identified compounds with significant SGLT2 inhibition, with one derivative, 16d, showing an IC₅₀ value of 10 nM. nih.gov Another related compound, 3-O-Benzyl-beta-D-glucose, has also been shown to act as a competitive inhibitor of SGLT2.
Table 1: Inhibitory Activity of Selected Benzyl Glucoside Derivatives on SGLT2
| Compound | Description | SGLT2 Inhibition (IC₅₀) |
|---|---|---|
| 16a | 4-methyl benzyl-substituted benzisothiazole-β-d-glucopyranoside | 80 nM |
| 16b | 4-ethyl benzyl-substituted benzisothiazole-β-d-glucopyranoside | 50 nM |
| 16d | Benzisothiazole-C-glucoside derivative | 10 nM |
The inhibition of intestinal SGLT1 by benzyl β-D-glucopyranoside and its derivatives directly translates to a reduced rate of glucose absorption from the gastrointestinal tract. nih.gov This mechanism is particularly effective in managing postprandial hyperglycemia, the sharp increase in blood glucose levels that occurs after a meal. nih.gov By delaying glucose absorption, these compounds can flatten the post-meal glucose curve. google.com
Studies in animal models have provided strong evidence for this effect. In streptozotocin-nicotinamide-induced diabetic rats, representative derivatives of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside demonstrated a dose-dependent suppression of the rise in blood glucose levels during oral carbohydrate tolerance tests. nih.gov This positions SGLT1 inhibitors as a promising therapeutic strategy for managing conditions characterized by high postprandial glucose excursions, such as type 2 diabetes. nih.gov
Sodium Glucose Co-Transporter 2 (SGLT2) Inhibition
Therapeutic Potential in Metabolic Disorders
The ability to modulate glucose transport gives benzyl β-D-glucopyranoside and its derivatives significant therapeutic potential in the management of metabolic disorders, most notably diabetes mellitus. researchgate.net By inhibiting SGLT1 in the intestine and/or SGLT2 in the kidneys, these compounds offer a mechanism to lower blood glucose levels that is independent of insulin (B600854) secretion or action. nih.gov
Anti-Inflammatory Properties
Beyond metabolic regulation, benzyl β-D-glucopyranoside has demonstrated potential anti-inflammatory properties. Inflammation is a critical factor in the pathogenesis of many chronic diseases. In vitro studies have shown that benzyl β-D-glucopyranoside can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated mouse macrophages.
Research into related compounds further supports the anti-inflammatory potential of this molecular class. A study on phenyl-β-D-glucopyranoside, a close structural relative, found that it significantly inhibited the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in activated macrophages. nih.gov It also reduced the levels of other pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), by inhibiting the nuclear translocation of NF-κB, a central transcription factor in the inflammatory process. nih.gov Similarly, benzyl glycosides isolated from the plant Gynostemma laxum were found to have NF-κB inhibitory activity. researchgate.net These findings suggest that benzyl β-D-glucopyranoside may exert beneficial effects in inflammatory conditions.
Table 2: Summary of Investigated Biological Activities
| Biological Activity | Key Findings | References |
|---|---|---|
| SGLT1 Inhibition | Mediates transport of the compound; inhibition reduces intestinal glucose absorption. | nih.govnih.gov |
| SGLT2 Inhibition | Derivatives show potent and selective inhibition, promoting urinary glucose excretion. | researchgate.netnih.gov |
| Postprandial Hyperglycemia Reduction | Dose-dependently suppresses blood glucose spikes after carbohydrate intake in animal models. | nih.gov |
| Anti-Inflammatory Effects | Inhibits production of pro-inflammatory cytokines like TNF-α in vitro. Related compounds inhibit NF-κB pathways. | nih.govresearchgate.net |
Antioxidant Activity
Benzyl beta-d-glucopyranoside has been identified as a compound with notable biological activities, although comprehensive quantitative data on its direct antioxidant capacity remains specific to certain studies. Research on phenolic glycosides isolated from the leaves of Nitraria sibirica identified benzyl-O-β-d-glucopyranoside (referred to as compound 3 in the study). nih.gov While this specific compound was noted for its strong protein tyrosine phosphatase 1B (PTP1B) enzymatic inhibition with an IC50 value of 6.97 μM, other glycoside compounds from the same extract demonstrated significant antioxidant properties. nih.gov For instance, glucosyringic acid and isoeucommin A from the extract showed potent antioxidant activity with IC50 values of 18.11 and 16.29 μM, respectively. nih.gov This suggests that while this compound is part of a class of compounds with known antioxidant potential, its own activity may be more modest or prominent in other biological functions like enzymatic inhibition.
Stress Relief Mechanisms
Research has highlighted the potential of this compound in modulating physiological responses to stress, particularly its influence on crucial neurochemicals.
A key study investigating the constituents of Prunus mume fruit evaluated the effects of this compound on stress markers in experimental menopausal model rats subjected to ether-induced stress. nih.govebi.ac.uk The research demonstrated that this compound played a significant role in regulating catecholamine levels. nih.gov Specifically, it was found to restore the levels of adrenaline and noradrenaline that were depleted by the stress event. nih.govebi.ac.uk Furthermore, it notably increased dopamine (B1211576) levels, which are often associated with mood and reward pathways. nih.govebi.ac.uk
Interestingly, the study distinguished the effects of this compound from those of another compound in Prunus mume, chlorogenic acid. While this compound primarily acted on catecholamines, it was chlorogenic acid that significantly reduced the elevated levels of adrenocorticotropic hormone (ACTH) caused by stress. nih.gov These findings indicate that this compound may alleviate stress by specifically modulating the catecholaminergic system. nih.gov
| Compound | Effect on Catecholamine Levels (Adrenaline, Noradrenaline) | Effect on Dopamine Levels | Effect on ACTH Levels |
|---|---|---|---|
| This compound | Recovered levels decreased by stress nih.gov | Increased to high levels nih.gov | No significant effect reported nih.gov |
| Chlorogenic Acid (for comparison) | Not reported as primary effect | Not reported as primary effect | Significantly decreased levels increased by stress nih.gov |
Potential in Anticancer Activity
While this compound itself is not typically characterized as a potent cytotoxic agent, its chemical structure makes it a valuable scaffold for the synthesis of novel anticancer compounds through a strategy known as glycoconjugation. This approach involves attaching the glucoside to a known pharmacophore to enhance its selectivity and efficacy.
A study focused on developing novel agents against colon cancer synthesized a series of glucopyranosyl-conjugated benzyl derivatives. royalsocietypublishing.orgroyalsocietypublishing.org Researchers hypothesized that conjugating a cytotoxic benzyl group with a carbohydrate could yield compounds with improved selectivity towards cancer cells, which often exhibit higher glucose uptake than normal cells. royalsocietypublishing.org One derivative, in particular, demonstrated a potent inhibitory effect on the growth of HCT-116 colorectal cancer cells, with activity comparable to the standard chemotherapy drug 5-fluorouracil (B62378) (5-FU). royalsocietypublishing.org This compound was found to completely inhibit the proliferation of HCT-116 cells at a concentration of 10 µM and was shown to trigger apoptotic cell death. royalsocietypublishing.org Crucially, the glycoconjugate showed improved selectivity, being less toxic to normal human embryonic kidney 293T cells compared to the cancer cells. royalsocietypublishing.org
| Compound / Derivative | Target Cancer Cell Line | Observed Effect | Selectivity Note |
|---|---|---|---|
| Glucopyranosyl-conjugated benzyl derivative (8d) | HCT-116 (Colorectal Cancer) | Inhibited proliferation with potency comparable to 5-FU; induced apoptosis. royalsocietypublishing.orgroyalsocietypublishing.org | Improved selectivity over normal cells (293T). royalsocietypublishing.org |
| 5-Fluorouracil (5-FU) | HCT-116 (Colorectal Cancer) | Standard cytotoxic agent used as a positive control. royalsocietypublishing.org | Standard chemotherapeutic with known toxicity to normal cells. |
Applications in Drug Delivery Systems
The unique structure of this compound makes it a compound of significant interest in the design and study of drug delivery systems. Its utility stems from its interaction with specific biological transport mechanisms.
Research has demonstrated that this compound is actively transported across the intestinal brush border membrane by the sodium-glucose cotransporter 1 (SGLT1). nih.gov A study using rat intestines showed that the absorption of the compound was significantly reduced in the presence of an SGLT1 inhibitor or in the absence of sodium ions. nih.gov This carrier-mediated transport was found to improve the intestinal availability of this compound by allowing it to bypass some of the metabolic enzymes that would otherwise break it down (a phenomenon known as the intestinal first-pass effect). nih.gov
This inherent ability to target glucose transporters is a highly desirable trait for drug delivery, particularly in oncology. Cancer cells often overexpress glucose transporters like SGLT1 and GLUT1 to meet their high energy demands. By using this compound as a backbone, researchers can create glycoconjugates that carry a cytotoxic drug. This strategy aims to "trick" cancer cells into absorbing the attached drug, thereby concentrating the therapeutic agent at the tumor site and improving its therapeutic index. royalsocietypublishing.orgmdpi.com Derivatives of this compound have also been synthesized and studied as potent and selective inhibitors of SGLT1, highlighting its role as a lead structure for developing drugs that modulate glucose transport. nih.gov
Structure Activity Relationship Sar and Computational Studies
Methodologies for SAR Studies
To explore the SAR of benzyl (B1604629) β-D-glucopyranoside, researchers employ several key strategies, primarily focusing on modifications to the glycosidic bond and the aglycone moiety, as well as analyzing the effects of various substituents.
The β-glycosidic bond linking the benzyl group to the glucose unit is a critical determinant of the compound's activity. Modifications at this position are a common strategy in SAR studies. For instance, replacing the oxygen atom of the glycosidic bond with sulfur to create a thioglycoside can significantly alter the molecule's stability and interaction with enzymes. The synthesis of compounds like 3-O-[(benzylthio)carbonyl]-β-D-glucopyranose highlights the exploration of such modifications. cdnsciencepub.com The stability of the (benzylthio)carbonyl group under certain acidic conditions allows for selective manipulations of other parts of the molecule, providing valuable insights into the role of the glycosidic linkage. cdnsciencepub.com
Furthermore, the stereochemistry of the glycosidic bond is crucial. The β-configuration is essential for its recognition by specific enzymes and transporters. Studies comparing β-anomers with their α-counterparts often reveal significant differences in biological activity.
The benzyl group, or aglycone, plays a significant role in the molecule's interactions with biological targets, often through hydrophobic and stacking interactions. chemfaces.com Aglycone engineering involves modifying this part of the molecule to enhance potency, selectivity, or to introduce new functionalities.
One approach is the substitution of the benzyl group with other aryl moieties. For example, replacing the benzyl group with substituted aryl groups, such as those containing nitro or methoxy (B1213986) functionalities, has been used to evaluate the inhibition potency against enzymes like β-glucosidase. Another strategy involves introducing fluorophores, like 4-methylumbelliferyl, to the aglycone portion. This allows for the tracking of enzymatic hydrolysis through fluorescence assays, providing kinetic data that is crucial for SAR analysis.
Research on related compounds, such as 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives, further illustrates the importance of the aglycone. In these studies, altering the substitution groups on the pyrazole (B372694) and phenyl rings led to the identification of potent and selective inhibitors of sodium glucose co-transporter 1 (SGLT1). nih.gov
Studies on the ring-opening polymerization of related α-d-glucopyranose orthopivalate derivatives have shown that the presence of a benzyl group at the 3-O position is critical for achieving stereoregular polymers. acs.org This highlights the profound effect that the location of a single substituent can have on the reactivity and properties of the entire molecule. acs.org Similarly, research into 3-benzyloxyflavone derivatives as β-glucosidase inhibitors has demonstrated how different substituents on the flavonoid core influence inhibitory activity, with some derivatives showing significantly greater potency than the standard, acarbose. rsc.org
| Modification Site | Type of Modification | Observed Effect | Reference |
| Glycosidic Linkage | Replacement of oxygen with sulfur | Alters stability and enzymatic interaction | cdnsciencepub.com |
| Aglycone (Benzyl) | Substitution with other aryl groups | Modulates β-glucosidase inhibition potency | |
| Aglycone (Benzyl) | Introduction of fluorophores | Enables kinetic tracking of enzymatic hydrolysis | |
| Glycone (Glucose) | Benzylation of hydroxyl groups | Impacts overall properties and interactions | researchgate.net |
| Glycone (Glucose) | Substituents at the 3-O position | Critical for stereoregular polymerization in related compounds | acs.org |
Aglycone Engineering
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzyl β-D-glucopyranoside and its derivatives, docking simulations are frequently used to understand their interactions with enzyme active sites.
For instance, software like AutoDock Vina can be used to predict the binding affinities of these compounds with the active sites of enzymes like β-glucosidase. These simulations often reveal that the benzyl group engages in hydrophobic interactions, while the glucose moiety forms hydrogen bonds with key amino acid residues in the active site. In studies of 3-benzyloxyflavone derivatives, molecular docking showed that potent inhibitors shared similar binding orientations within the β-glucosidase active site as co-crystallized ligands. rsc.org Similarly, docking analysis of β-d-glucopyranoside derivatives with phosphodiesterase 5 (PDE5) has been used to visualize the interactions between the ligand and the enzyme's active pockets. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. This technique is valuable for assessing the stability of a ligand-enzyme complex under conditions that mimic a physiological environment.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of benzyl β-D-glucopyranoside, DFT calculations are employed to elucidate electronic properties that are critical for biological activity.
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structure Elucidation (e.g., NMR, MS)
The definitive identification of benzyl (B1604629) beta-d-glucopyranoside is accomplished through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ebi.ac.ukresearchgate.net These methods provide detailed information about the molecule's atomic connectivity and mass, confirming the presence of both the benzyl and glucopyranoside moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for structural elucidation. chemfaces.com ¹H NMR spectra help identify the protons of the benzyl group and the sugar ring, while ¹³C NMR provides information on the carbon skeleton. rsc.orgnih.gov 2D NMR techniques, such as COSY, HSQC, and HMBC, establish the connectivity between protons and carbons, confirming the linkage of the benzyloxy group to the anomeric carbon (C-1) of the glucose unit. mdpi.comnih.gov The coupling constant of the anomeric proton in the ¹H NMR spectrum is characteristic of the β-configuration of the glycosidic bond. nih.gov
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used to determine the exact molecular weight and elemental formula of the compound. chemfaces.commdpi.com The fragmentation pattern observed in MS/MS experiments provides further structural confirmation. For instance, in LC-MS analysis, the molecule can be observed as a potassium adduct [M+K]⁺. nih.gov
| Technique | Parameter | Observed Data | Reference |
| ¹H NMR | Instrument | Bruker WH-300 | nih.gov |
| Anomeric Proton (H-1') | δ 5.83 (d, J = 8.0 Hz) | nih.gov | |
| LC-MS | MS Type | MS2 | nih.gov |
| Precursor Ion | [M+K]⁺ | nih.gov | |
| Precursor m/z | 309.073486328125 | nih.gov | |
| Collision Energy | 65HCD | nih.gov | |
| Top 5 Peaks (m/z) | 61.011331, 74.931486, 150.950934, 152.951400, 91.054671 | nih.gov |
Chromatographic Separations
Chromatographic methods are indispensable for the isolation, purification, and quantification of benzyl beta-d-glucopyranoside from natural sources or synthetic reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most frequently employed techniques.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for purifying this compound. ebi.ac.ukresearchgate.net This technique separates compounds based on their polarity. Using a nonpolar stationary phase (like C18) and a polar mobile phase, this compound can be effectively separated from other structurally related glycosides and plant metabolites. ebi.ac.ukresearchgate.netscience.gov HPLC analysis is also used to assess the purity of the isolated compound, often reported to be greater than 95%. lgcstandards.com
Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is another powerful tool for analysis. preprints.org Since this compound is non-volatile, it typically requires derivatization, such as acetylation, to form tetraacetyl glucosides before analysis. This method allows for the separation and identification of the compound, and can even separate diastereomeric glucosides. chromatographyonline.com
| Method | Stationary Phase | Mobile Phase / Carrier Gas | Application | Reference |
| RP-HPLC | C18 | Methanol (B129727)/Water | Isolation and purification from plant extracts. | ebi.ac.ukresearchgate.netscience.gov |
| GC-FID | HP-5 | Nitrogen | Quantification of related compounds (stigmasterol 3-O-β-D-glucopyranoside) in extracts. | chromatographyonline.com |
| TLC Densitometry | Silica Gel 60 F254 | Chloroform/Methanol | Quantification of related compounds in extracts and formulations. | chromatographyonline.com |
Bioactivity Assays (e.g., IC50 determination)
To understand the functional properties of this compound, various bioactivity assays are conducted. A key parameter measured in these assays is the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.
Research has shown that this compound exhibits inhibitory activity against certain enzymes. For example, it has demonstrated strong inhibition of the protein tyrosine phosphatase 1B (PTP1B) enzyme, a target in diabetes and obesity research, with an IC₅₀ value of 6.97 µM. chemfaces.com It has also been assessed for its cytoprotective effects. In a study using human embryonic kidney (HEK293T) cells, it showed cytoprotective activity against cadmium chloride-induced cell death with an IC₅₀ value of 80.3 µM. medchemexpress.com Other studies have investigated its potential as an antioxidant and an inhibitor of α-glucosidase, another enzyme relevant to diabetes management. chemfaces.comresearchgate.net
| Assay Type | Target | Result (IC₅₀) | Reference |
| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | 6.97 µM | chemfaces.com |
| Cytoprotection | CdCl₂-induced death in HEK293T cells | 80.3 µM | medchemexpress.com |
| Antioxidant Activity | DPPH Radical Scavenging | Noted, specific IC₅₀ for pure compound not always provided. | chemfaces.com |
| Enzyme Inhibition | α-glucosidase | Evaluated, specific IC₅₀ for pure compound not always provided. | researchgate.net |
Occurrence and Isolation in Natural Products Research
Isolation from Plant Sources
The distribution of benzyl (B1604629) beta-d-glucopyranoside is not limited to a single plant family, indicating its biosynthesis across a diverse range of species. Research has documented its isolation from several plants, including Prunus mume, Nitraria sibirica, Pteris ensiformis, and Rhodiola rosea. While a number of glycosides have been isolated from Sarcandra glabra, the specific isolation of benzyl beta-d-glucopyranoside itself is not as clearly documented in available literature, which instead points to the presence of related compounds like benzyl 2-β-glucopyranosyloxybenzoate. sciprofiles.comdntb.gov.uafrontiersin.orgstuartxchange.org
In a study on the fermented beverage of Prunus mume fruit, benzyl-β-D-glucopyranoside was one of nineteen compounds isolated. jircas.go.jp Its identification was confirmed through the comparison of its physical and spectroscopic data with previously reported values. jircas.go.jp Another investigation into the chemical constituents of Prunus mume fruits also successfully isolated benzyl-O-β-D-glucopyranoside from a water extract, with its structure being determined using 1D and 2D-NMR and MS data analysis. stuartxchange.org
From the leaves of Nitraria sibirica, a plant found in arid zones of Asia, benzyl-O-β-D-glucopyranoside was isolated as one of seventeen phenolic glycosides. jst.go.jp The structures of these compounds were established using spectroscopic data. jst.go.jp In a separate study on the same plant, benzyl-O-β-D-glucopyranoside was again identified among sixteen compounds isolated from the n-BuOH extract of the leaves.
The fern Pteris ensiformis has also been found to contain related compounds. While some sources refer to the presence of "benzoyl-beta-D-glucoside," a study on this plant led to the isolation of β-D-glucopyranosyl benzoic acid ester, alongside other new benzoyl glucosides. The structural elucidation of these compounds was carried out using mass and spectroscopic evidence.
Rhodiola rosea, a medicinal herb, is another source of this compound. Benzyl-O-β-d-glucopyranoside was isolated from the roots of Rhodiola rosea using high-speed counter-current chromatography, with its identity confirmed by NMR spectroscopy and mass spectrometry. sciprofiles.com It has also been identified for the first time in R. rosea in a separate study, alongside other phenylpropanoid glycosides, from an aqueous methanol (B129727) extract of the plant. dntb.gov.ua
Table 1: Isolation of this compound from Various Plant Sources
| Plant Species | Part of Plant Used | Extraction/Isolation Method Highlights | Reference(s) |
| Prunus mume | Fruit (fermented beverage and water extract) | Fermentation, filtration, chromatographic techniques, 1D/2D-NMR, MS data analysis. | stuartxchange.orgjircas.go.jp |
| Nitraria sibirica | Leaves | n-BuOH extract, various chromatographic techniques, spectroscopic data analysis. | jst.go.jp |
| Pteris ensiformis | Whole plant (ethyl acetate (B1210297) extract) | Bioactivity-guided fractionation, mass and spectroscopic evidence. (Note: Isolated as β-D-glucopyranosyl benzoic acid ester). | |
| Rhodiola rosea | Roots | Methanol extraction, liquid-liquid partition, polyamide column clean-up, high-speed counter-current chromatography (HSCCC), HPLC, NMR spectroscopy, MS/MS analysis. | sciprofiles.comdntb.gov.uafrontiersin.org |
Identification of Related Glycosides and Metabolites
In the process of isolating this compound from plant sources, a number of structurally related glycosides and other metabolites are often identified. These co-occurring compounds provide valuable insight into the biosynthetic pathways within the plant and can share structural similarities, such as the benzyl group or the glycosidic linkage to a sugar moiety.
During the phytochemical investigation of Nitraria sibirica leaves, alongside benzyl-O-β-d-glucopyranoside, a related compound, benzyl β-primeveroside, was also isolated. jst.go.jp This suggests the presence of enzymes capable of adding an additional xylose unit to the glucose of this compound.
From the fermented beverage of Prunus mume fruit, in addition to benzyl-β-D-glucopyranoside, a more complex related glycoside, benzyl-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside, was identified. jircas.go.jp This compound features a second glucose unit attached to the first, indicating further glycosylation steps in its biosynthesis.
Studies on Rhodiola rosea have revealed a variety of other benzyl and phenol (B47542) derivatives. frontiersin.org For instance, phenylmethyl 6-O-α-L-arabinopyranosyl-β-D-glucopyranoside and phenylmethyl 6-O-α-L-arabinofuranosyl-β-D-glucopyranoside have been isolated from this species. frontiersin.org These compounds are structurally similar, differing in the nature of the sugar attached to the primary glucose. Other related metabolites found in Rhodiola rosea include salidroside (B192308) (rhodioloside), rosavin, rosarin, and rosin. sciprofiles.comdntb.gov.ua
In Sarcandra glabra, while the direct isolation of this compound is not explicitly detailed, a new phenolic acid glycoside named benzyl 2-β-glucopyranosyloxybenzoate was discovered. sciprofiles.comstuartxchange.org This compound contains a benzyl group, but it is part of a more complex benzoate (B1203000) structure, which is then glycosylated. Other glycosides such as ethyl glucoside have also been reported from this plant.
The investigation of Pteris ensiformis not only yielded β-D-glucopyranosyl benzoic acid ester but also new benzoyl glucosides such as β-D-xylopyranosyl(1→2)-7-O-benzoyl-β-D-glucopyranoside and 4-O-benzoyl-β-D-xylo-pyranosyl(1→2)-7-O-benzoyl-β-D-glucopyranoside. These findings highlight the diversity of glycosylation and acylation patterns that can occur in the secondary metabolism of this fern.
Table 2: Related Glycosides and Metabolites Identified Alongside this compound
| Plant Species | Related Compound(s) | Structural Relationship/Significance | Reference(s) |
| Nitraria sibirica | Benzyl β-primeveroside | A disaccharide glycoside of benzyl alcohol (xylose and glucose). | jst.go.jp |
| Prunus mume | Benzyl-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | A diglycoside with a second glucose unit attached. | jircas.go.jp |
| Pteris ensiformis | β-D-xylopyranosyl(1→2)-7-O-benzoyl-β-D-glucopyranoside, 4-O-benzoyl-β-D-xylo-pyranosyl(1→2)-7-O-benzoyl-β-D-glucopyranoside | Benzoylated glycosides with additional sugar units. | |
| Rhodiola rosea | Phenylmethyl 6-O-α-L-arabinopyranosyl-β-D-glucopyranoside, Salidroside, Rosavin | Other benzyl glycosides and related phenylpropanoids. | sciprofiles.comdntb.gov.uafrontiersin.org |
| Sarcandra glabra | Benzyl 2-β-glucopyranosyloxybenzoate, Ethyl glucoside | A more complex benzoylated glycoside and a simple ethyl glycoside. | sciprofiles.comstuartxchange.org |
Q & A
Q. What are the most efficient synthetic routes for Benzyl beta-D-glucopyranoside, and how can reaction conditions be optimized for high yield?
this compound is typically synthesized via glycosylation reactions. Key methods include:
- Selective bromoacetylation : Bromoacetylation of this compound yields 6-O-bromoacetyl derivatives with ~50–60% efficiency. Reaction conditions (e.g., solvent polarity, temperature) significantly influence regioselectivity .
- Enzymatic synthesis : Beta-glucosidases can catalyze transglycosylation reactions using activated donors (e.g., p-nitrophenyl glucosides) to improve stereochemical control .
- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane for intermediates and reverse-phase HPLC for final product validation .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Structural validation requires a combination of:
- NMR spectroscopy : 1H and 13C NMR confirm glycosidic linkage positions and anomeric configuration (e.g., beta-configuration at δ ~4.5–5.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF provides exact mass (e.g., [M+Na]+ = 307.09) and fragmentation patterns for derivative analysis .
- Polarimetry : Specific optical rotation ([α]D) distinguishes enantiomeric purity (e.g., [α]D = −41° for related glycosides) .
Q. How can solubility challenges of this compound in organic solvents be addressed during experimental design?
The compound’s low solubility in non-polar solvents (e.g., hexane) necessitates:
- Co-solvent systems : Use DMSO/water mixtures (e.g., 1:4 v/v) to enhance solubility while maintaining stability .
- Derivatization : Introduce hydrophilic groups (e.g., acetyl or sulfonyl) at the 6-OH position to improve solubility in aqueous buffers .
Advanced Research Questions
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in enzymatic inhibition?
SAR studies focus on:
- Glycosidic bond modifications : Replace the benzyl group with substituted aryl moieties (e.g., nitro or methoxy) to assess beta-glucosidase inhibition potency .
- Aglycone engineering : Introduce fluorophores (e.g., 4-methylumbelliferyl) to track enzymatic hydrolysis kinetics via fluorescence assays .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with beta-glucosidase active sites, guided by X-ray crystallography data .
Q. How is this compound utilized as a substrate or inhibitor in beta-glucosidase activity assays?
The compound serves as:
- Substrate : Hydrolysis by beta-glucosidase releases benzyl alcohol, quantified via HPLC or colorimetric assays (e.g., DNS method for reducing sugars) .
- Competitive inhibitor : Measure IC50 values using Lineweaver-Burk plots to compare inhibition potency against natural substrates (e.g., cellobiose) .
- Fluorogenic analogs : Synthesize 4-methylumbelliferyl derivatives for real-time fluorescence-based kinetic studies .
Q. What experimental approaches are used to investigate the therapeutic potential of this compound in disease models?
Advanced methodologies include:
- In vitro cytotoxicity assays : Evaluate antiproliferative effects on cancer cell lines (e.g., MCF-7) using MTT assays, with IC50 values compared to reference drugs .
- Anti-diabetic studies : Measure alpha-glucosidase inhibition in rat intestinal extracts to simulate carbohydrate digestion modulation .
- In vivo pharmacokinetics : Radiolabel the compound (e.g., 14C-benzyl group) to track bioavailability and metabolite profiling in rodent models .
Q. How can this compound be functionalized for applications in synthetic biology or biosensor development?
Key functionalization strategies:
- Glycosyltransferase recognition : Engineer the 2-OH or 4-OH positions for enzymatic coupling to fluorescent tags or nanoparticles .
- Biosensor integration : Immobilize the compound on gold electrodes via thiol linkers to detect beta-glucosidase activity electrochemically .
- Click chemistry : Introduce alkyne groups for Cu(I)-catalyzed cycloaddition with azide-modified probes, enabling live-cell imaging .
Methodological Considerations
- Contradictions in Data : Discrepancies in solubility or bioactivity data may arise from impurities in synthetic batches. Always validate purity via TLC and elemental analysis .
- Advanced Purification : For complex derivatives, employ size-exclusion chromatography or preparative HPLC with C18 columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
